REACTION_CXSMILES
|
C([O:5]C(=O)[NH:7][C:8]1([C:20]([NH2:22])=[O:21])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([N+:17]([O-:19])=[O:18])[CH:14]=2)[CH2:9]1)(C)(C)C.C(OC(NC1(C(O)=O)CC2C(=CC=C([N+]([O-])=O)C=2)C1)=O)(C)(C)C.[Cl-].[NH4+].C(Cl)CCl.CCN(C(C)C)C(C)C.C([O-])(O)=O.[Na+]>CN(C=O)C>[NH4+:7].[OH-:5].[NH2:7][C:8]1([C:20]([NH2:22])=[O:21])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([N+:17]([O-:19])=[O:18])[CH:14]=2)[CH2:9]1 |f:2.3,6.7,9.10|
|
Name
|
(±)-tert-Butyl[2-(aminocarbonyl)-5-nitro-2,3-dihydro-1H-inden-2-yl]carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CC2=CC=C(C=C2C1)[N+](=O)[O-])C(=O)N)=O
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CC2=CC=C(C=C2C1)[N+](=O)[O-])C(=O)O
|
Name
|
|
Quantity
|
156 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
419 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
1.27 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CC2=CC=C(C=C2C1)[N+](=O)[O-])C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |